molecular formula C7H16ClNO B8023416 3-Butoxyazetidine hydrochloride

3-Butoxyazetidine hydrochloride

Cat. No.: B8023416
M. Wt: 165.66 g/mol
InChI Key: AQKPHICTVBTJLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of the Azetidine (B1206935) Core in Organic Synthesis and Medicinal Chemistry

The azetidine core, a four-membered nitrogen-containing heterocycle, has garnered considerable attention for its utility as a versatile building block. Its incorporation into molecules can impart desirable physicochemical and pharmacological properties, making it a valuable scaffold in drug discovery and development.

Four-membered heterocycles, including azetidines, oxetanes, and thietanes, are recognized for their strategic importance as building blocks for more intricate molecules. lifechemicals.com Their inherent ring strain, a defining characteristic, endows them with unique reactivity and a distinct three-dimensional geometry. bldpharm.comdocumentsdelivered.com This conformational rigidity can be advantageous in drug design, contributing to enhanced metabolic stability and binding affinity to biological targets. acs.org The presence of a heteroatom within the strained four-membered ring further influences the molecule's properties, making these heterocycles valuable components in the synthesis of natural products and pharmaceutical agents. lifechemicals.comdocumentsdelivered.com

The ring strain energy of azetidine is a key factor driving its chemical behavior. It is more strained than its five-membered counterpart, pyrrolidine (B122466), but more stable than the three-membered aziridine (B145994) ring, offering a balance of reactivity and handling feasibility. bldpharm.comnih.gov

Table 1: Comparative Ring Strain of Small Heterocycles and Cycloalkanes

Compound Ring Size Heteroatom Ring Strain (kcal/mol)
Aziridine 3 Nitrogen ~26.7-27.7
Azetidine 4 Nitrogen ~25.2-25.4
Pyrrolidine 5 Nitrogen ~5.4-5.8
Cyclobutane 4 None ~26.4

This table provides approximate values for ring strain energy based on available literature. bldpharm.comnih.gov

The azetidine ring is considered a "privileged motif" in medicinal chemistry, appearing in a diverse array of bioactive molecules. bldpharm.comnih.gov Its structure is more stable than that of aziridines, which makes it easier to handle and incorporate into larger molecules. bldpharm.comnih.govmdpi.com The unique four-membered scaffold, with its embedded polar nitrogen atom, is found in various pharmacologically important synthetic compounds. researchgate.net The versatility of the azetidine scaffold allows for the development of compounds with a wide spectrum of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net This has made it an attractive target for synthetic and medicinal chemists aiming to create novel therapeutic agents. bldpharm.comresearchgate.net

3-Butoxyazetidine (B1440743) hydrochloride is an example of a functionalized azetidine derivative, specifically a 3-substituted azetidine. The substituent at the 3-position, in this case, a butoxy group (-O(CH₂)₃CH₃), significantly influences the molecule's properties. The introduction of substituents onto the azetidine ring is a key strategy in medicinal chemistry to modulate factors such as lipophilicity, polarity, and steric profile, thereby fine-tuning the biological activity and pharmacokinetic properties of the resulting compound. mdpi.comresearchgate.net The hydrochloride salt form of 3-butoxyazetidine suggests its preparation and use as a stable, water-soluble solid, which is a common practice for amine-containing compounds in research and development. The synthesis of 3-alkoxyazetidines can be achieved through various methods, including the reaction of a suitable azetidine precursor with an alcohol. nih.gov The exploration of such 3-substituted azetidines is an active area of research, with studies focusing on their potential as inhibitors for various biological targets. mdpi.comresearchgate.net

Historical Perspective on Azetidine Synthesis: Challenges and Evolution

The synthesis of azetidines has historically been a challenging endeavor, primarily due to the ring strain inherent in the four-membered system. researchgate.netresearchgate.net This has driven the development of a wide range of synthetic methodologies, from traditional approaches to more recent, sophisticated techniques.

Historically, the construction of the azetidine ring relied on a few classical methods. Among the most common are intramolecular cyclization reactions, typically involving the formation of a carbon-nitrogen bond. These reactions often start from 1,3-amino alcohols or 1,3-haloamines. bldpharm.comresearchgate.net Another traditional approach is the [2+2] cycloaddition of an alkene with an amine or oxime derivative. bldpharm.com While foundational, these early methods were often hampered by low yields and limited substrate scope, making the synthesis of diversely functionalized azetidines a difficult task. researchgate.net The reduction of azetidin-2-ones (β-lactams) to the corresponding azetidines also represents a classical transformation route. researchgate.net

In recent years, significant progress has been made in the synthesis of azetidines, leading to greater accessibility and a broader range of possible structures. bldpharm.comnih.govresearchgate.net These modern methods often offer higher yields, better functional group tolerance, and improved stereocontrol. Notable advancements include:

Palladium-catalyzed intramolecular C(sp³)–H amination: This method allows for the direct formation of the azetidine ring from an amine-containing substrate through the activation of a typically unreactive C-H bond. nih.gov

Aza-Paterno-Büchi reactions: This photochemical [2+2] cycloaddition between an imine and an alkene provides a direct route to functionalized azetidines. nih.gov

Ring contraction of five-membered heterocycles: For instance, the conversion of N-sulfonylpyrrolidinones into α-carbonylated N-sulfonylazetidines represents an innovative approach. nih.gov

Strain-release homologation: The reaction of highly strained azabicyclo[1.1.0]butanes can be used to construct the azetidine skeleton. nih.gov

Lewis acid-catalyzed reactions: The use of catalysts such as Lanthanum(III) triflate (La(OTf)₃) has been shown to promote the intramolecular aminolysis of epoxy amines to form azetidines.

Titanium(IV)-mediated coupling: This method has been employed to synthesize spirocyclic NH-azetidines from oxime ethers and Grignard reagents. nih.gov

These advanced synthetic strategies have significantly expanded the toolkit available to chemists, enabling the creation of complex and densely functionalized azetidine derivatives for various research applications. nih.gov

Table 2: Overview of Synthetic Methodologies for Azetidines

Methodology Type Key Features
Intramolecular Cyclization of 1,3-Amino Alcohols/Haloamines Traditional Foundational method, often requires harsh conditions, may have low yields. bldpharm.comresearchgate.net
[2+2] Cycloaddition Traditional Direct formation of the four-membered ring, scope can be limited. bldpharm.com
Reduction of Azetidin-2-ones Traditional Accesses azetidines from readily available β-lactam precursors. researchgate.net
Pd-Catalyzed C-H Amination Modern High efficiency and functional group tolerance, direct C-N bond formation. nih.gov
Aza-Paterno-Büchi Reaction Modern Photochemical method, provides direct access to functionalized azetidines. nih.gov
Ring Contraction/Expansion Modern Innovative approach utilizing ring strain to form the desired heterocycle. nih.gov
Lewis Acid Catalysis Modern Mild conditions, high regioselectivity in certain reactions.

Properties

IUPAC Name

3-butoxyazetidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO.ClH/c1-2-3-4-9-7-5-8-6-7;/h7-8H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKPHICTVBTJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1CNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Azetidine Ring Systems

Cyclization Strategies for Azetidine (B1206935) Ring Constructionmagtech.com.cn

The formation of the azetidine ring is primarily achieved through cyclization reactions that can be broadly categorized into those forming a carbon-nitrogen (C-N) bond and those forming a carbon-carbon (C-C) bond. magtech.com.cn These strategies are fundamental to the synthesis of a wide array of azetidine derivatives.

Carbon-Nitrogen (C-N) Bond Forming Reactionsmagtech.com.cn

The construction of the azetidine ring through the formation of a C-N bond is a common and effective approach. magtech.com.cn This can be accomplished through several key synthetic transformations.

One of the most widely employed methods for azetidine synthesis is the intramolecular nucleophilic substitution (SN2) reaction. nih.govresearchgate.net This strategy involves a nitrogen nucleophile attacking an electrophilic carbon center within the same molecule, leading to the formation of the cyclic amine. The leaving group is typically a halide or a sulfonate ester, such as a mesylate or tosylate. nih.govresearchgate.net

For instance, the synthesis of 3-hydroxyazetidine, a precursor to 3-Butoxyazetidine (B1440743), often involves the cyclization of a 1,3-amino alcohol derivative where the hydroxyl group has been converted into a good leaving group. chemicalbook.comgoogle.comgoogle.com The nitrogen atom then displaces the leaving group to form the four-membered ring. The success of this reaction is highly dependent on the nature of the substrate and the reaction conditions.

A general representation of this process is the cyclization of γ-amino alcohols. The hydroxyl group is activated, for example, by conversion to a mesylate. The subsequent intramolecular attack by the amine nitrogen forms the azetidine ring.

Table 1: Examples of Intramolecular Nucleophilic Substitution for Azetidine Synthesis
Starting MaterialReagents and ConditionsProductYieldReference
1-(Diphenylmethyl)-3-hydroxyazetidine hydrochloridePd(OH)2/C, H2, Ethanol, 4 atm3-Hydroxyazetidine hydrochloride94% chemicalbook.com
1-(2-bromobenzyl)azetidine-2-carboxamidesCuI/N,N-dimethylglycine, 1,4-dioxane, reflux1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e] magtech.com.cnrsc.orgdiazepin-10(2H)-ones91-98% nih.gov
β-amino alcohols1. Copper-catalyzed N-arylation 2. N-cyanomethylation 3. Mesylation and base-induced ring closureN-aryl-2-cyanoazetidinesHigh organic-chemistry.org
2-substituted-1,3-propanediolsPrimary amines, in situ generated bis-triflates1,3-disubstituted azetidines- organic-chemistry.org

Another C-N bond forming strategy involves the reductive cyclization of β-haloalkylimines. acs.org In this approach, a β-haloalkylimine is treated with a reducing agent. The reduction of the imine moiety generates a secondary amine, which then undergoes intramolecular nucleophilic substitution to displace the halide and form the azetidine ring. The choice of reducing agent is crucial to ensure compatibility with the haloalkyl group and to control the stereochemistry of the resulting azetidine.

A potential issue with this method is the competition between the desired azetidine formation and the formation of a cyclopropane (B1198618) ring, particularly when acidic protons are present on the α-carbon. acs.org However, under thermal conditions without an added base, the cyclization to the azetidine can proceed efficiently due to the sufficient nucleophilicity of the secondary amine formed in situ. acs.org

The cyclization of allylic and homoallylic amines represents a versatile method for constructing azetidine rings. acs.org These reactions can be promoted by various reagents and catalysts. For example, palladium-catalyzed intramolecular amination of unactivated C-H bonds in picolinamide-protected amines has been shown to produce azetidines. organic-chemistry.org This method is advantageous due to its use of relatively low catalyst loadings and inexpensive reagents. organic-chemistry.org

An alternative approach involves the intramolecular hydroamination of allylic sulfonamides, which can be achieved through electrocatalysis. organic-chemistry.org This method utilizes the combination of cobalt catalysis and electricity to regioselectively generate a key carbocationic intermediate that undergoes intramolecular C-N bond formation. organic-chemistry.org

Carbon-Carbon (C-C) Bond Forming Reactionsmagtech.com.cn

While less common than C-N bond forming reactions, the construction of the azetidine ring via C-C bond formation offers alternative synthetic routes. magtech.com.cn

Nucleophilic displacement reactions can also be strategically employed to form a C-C bond and complete the azetidine ring. A notable example is the aza-Paternò-Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. rsc.orgrsc.org This reaction is a highly efficient method for synthesizing functionalized azetidines, often proceeding in a single step with high regio- and stereoselectivity. rsc.org The reaction is typically initiated by the photoexcitation of the imine. rsc.org

Another strategy involves the reaction of α-bromo N-sulfonylpyrrolidinones with various nucleophiles in the presence of a base. organic-chemistry.org This reaction proceeds through a one-pot nucleophilic addition-ring contraction sequence to yield α-carbonylated N-sulfonylazetidines. organic-chemistry.org

Cyclizations Initiated by Michael Additions

Intramolecular cyclization following a Michael addition is a robust strategy for forming the azetidine ring. This method typically involves an intramolecular conjugate addition of a nitrogen nucleophile to an activated alkene.

A notable application of this is the synthesis of enantiopure 2-cyano azetidines from β-amino alcohols. thieme-connect.com The key step in this sequence is a 4-exo-tet ring closure, which occurs via the intramolecular Michael addition of a lithiated α-amino nitrile onto an α,β-unsaturated ester. thieme-connect.com For example, treating an enamino ester with lithium hexamethyldisilazide (LiHMDS) at low temperatures triggers the desired Michael addition, yielding 2-cyano azetidines as a mixture of diastereomers. thieme-connect.com This approach has been successfully used to create constrained analogues of glutamic acid. thieme-connect.com

While direct Michael additions are common, related intramolecular cyclizations of functionalized amines are also prevalent. Intramolecular SN2 reactions, where a nitrogen atom displaces a leaving group, are frequently employed. nih.govfrontiersin.org A modern variant involves the Lewis acid-catalyzed intramolecular aminolysis of epoxides. For instance, lanthanum (III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, affording functionalized azetidines in high yields, even with acid-sensitive functional groups present. nih.govfrontiersin.org

Table 1: Examples of Intramolecular Cyclizations for Azetidine Synthesis This table is interactive and can be sorted by clicking on the headers.

Starting Material Type Key Reagent/Catalyst Cyclization Type Product Type Ref.
Enamino ester LiHMDS 4-exo-trig Michael Addition 2-Cyano azetidine thieme-connect.com
cis-3,4-Epoxy amine La(OTf)₃ Intramolecular Aminolysis 3-Hydroxyazetidine nih.govfrontiersin.org
γ-Amino alcohol derivative (as dimesylate) Base Intramolecular SN2 Substituted azetidine acs.org

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions provide a direct and atom-economical route to the azetidine core by combining two unsaturated molecules or different parts of the same molecule. mdpi.com The [2+2] cycloaddition, in particular, is a powerful tool for rapidly assembling the strained four-membered ring. rsc.orgrsc.org

Photocycloaddition Strategies

Photochemical methods utilize light to access excited states of molecules, enabling cycloaddition reactions that are often difficult or impossible under thermal conditions. These strategies are highly effective for constructing complex, functionalized azetidines.

The aza Paternò-Büchi reaction, the photochemical [2+2] cycloaddition of an imine and an alkene, is one of the most direct methods for synthesizing azetidines. rsc.orgrsc.orgnih.gov This reaction typically involves the excitation of the imine to a triplet or singlet state, followed by its addition to the alkene. researchgate.net However, the utility of this reaction has been historically limited by competing side reactions, such as the E/Z isomerization of the imine upon photoexcitation. rsc.org To overcome this, many successful examples employ cyclic imines, which are structurally prevented from isomerizing. rsc.org Recent developments have expanded the scope to include non-conjugated imines through the use of copper(I) catalysts, which enable the reaction via selective alkene activation through a metal-to-ligand charge transfer (MLCT) pathway. nih.gov

A significant advancement in the aza Paternò-Büchi reaction involves using 2-isoxazoline-3-carboxylates as imine surrogates. researchgate.netnih.gov These compounds, which are a specific type of cyclic oxime, can be activated using visible light and a suitable photocatalyst. researchgate.netnih.govspringernature.com This approach overcomes many limitations of traditional methods that require high-energy UV light. researchgate.net The reaction demonstrates broad scope, proceeding efficiently with a variety of both activated and unactivated alkenes. rsc.org The resulting polycyclic azetidine products are highly functionalized and can be readily converted into unprotected azetidines, highlighting the synthetic utility of this method. researchgate.netnih.gov

The use of visible light photocatalysis has revolutionized [2+2] cycloadditions, providing a milder and more general platform for azetidine synthesis. researchgate.netdigitellinc.comchemrxiv.org These methods typically rely on a photocatalyst, often a commercially available iridium complex, that absorbs visible light and activates a substrate via triplet energy transfer. researchgate.netnih.govchemrxiv.org This strategy was successfully applied in the intermolecular aza Paternò-Büchi reaction of 2-isoxazoline-3-carboxylates. researchgate.netnih.govresearchgate.net The process is operationally simple and tolerates a wide range of functional groups. nih.gov Recent studies have further extended this concept to acyclic oximes by carefully matching the frontier molecular orbital energies of the alkene and oxime, which promotes the desired [2+2] cycloaddition over competing alkene dimerization. nih.gov

Table 2: Comparison of Photocycloaddition Strategies for Azetidine Synthesis This table is interactive and can be sorted by clicking on the headers.

Method Imine/Precursor Light Source Key Feature Ref.
Direct [2+2] Photocycloaddition Cyclic Imines (e.g., azauracils) UV Light Prevents E/Z isomerization rsc.orgresearchgate.net
Aza-Paterno-Büchi 2-Isoxazoline-3-carboxylates Visible Light + Ir-catalyst Uses stable imine surrogate; mild conditions researchgate.netnih.gov
Visible Light Photocatalysis Acyclic Oximes Visible Light + Ir-catalyst Enabled by frontier orbital energy matching nih.gov
Copper-Catalyzed Photocycloaddition Non-conjugated Imines Not specified Selective alkene activation via MLCT nih.gov

Amine-Catalyzed Cycloadditions of Allenoates and Imines

Organocatalysis offers an alternative, metal-free approach to azetidine synthesis. While the provided outline mentions amine-catalyzed cycloadditions of allenoates and imines, a closely related and well-documented transformation is the alkaloid-catalyzed [3+2] cycloaddition of ketenes and azomethine imines. nih.gov In this process, a chiral amine catalyst, such as a derivative of quinine (B1679958) or quinidine, adds to a ketene (B1206846) (generated in situ) to form a nucleophilic ammonium (B1175870) enolate intermediate. This enolate then adds to the azomethine imine, and a subsequent 5-exo-trig cyclization yields a bicyclic pyrazolidinone, regenerating the catalyst. nih.gov This reaction proceeds with excellent enantioselectivity and represents a powerful method for constructing nitrogen-containing heterocyclic systems. nih.gov

Metal-Catalyzed Cycloadditions (e.g., Rh(I)-catalyzed [2+2] cycloaddition)

Metal-catalyzed cycloaddition reactions represent a powerful strategy for the construction of four-membered rings. While the synthesis of azetidines through these methods is less common than that of cyclobutanes or oxetanes, significant progress has been made. The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct route to the azetidine core. researchgate.net However, many protocols require high-energy ultraviolet light. researchgate.net

Recent advancements have focused on using visible-light photocatalysis to overcome this limitation. For instance, an iridium photocatalyst can facilitate a [2+2] cycloaddition between oximes and olefins under mild conditions. chemrxiv.org This method is characterized by its operational simplicity and tolerance of various functional groups. chemrxiv.org Mechanistic studies suggest that the reaction proceeds via a triplet energy transfer mechanism. chemrxiv.org

While Rh(I)-catalyzed [2+2] cycloadditions have been reported for the synthesis of 2-azetidinones (β-lactams), a subclass of azetidines, from terminal alkynes and imines, the broader application for other azetidine derivatives is still an area of active research. rsc.orgmdpi.com The classic Staudinger synthesis, involving the [2+2] cycloaddition of a ketene with an imine, remains a widely used method for accessing 2-azetidinones. mdpi.com

Table 1: Examples of Photocatalytic [2+2] Cycloaddition for Azetidine Synthesis

AlkeneImine PrecursorCatalystProduct YieldReference
StyreneO-Acyl OximeIr(dF(CF3)ppy)2(dtbbpy)PF6High researchgate.net
1-Octene2-Isoxazoline-3-carboxylatefac-[Ir(dFppy)3]99% rsc.org
DihydropyranO-Methyl OximeIr[dF(CF3)ppy]2(dtbbpy)PF685% chemrxiv.org

Ring Rearrangement and Expansion Strategies

Ring rearrangement and expansion reactions provide an alternative and powerful approach to synthesizing azetidines from more readily available cyclic precursors.

One-Carbon Ring Expansion Reactions

The one-carbon homologation of three-membered aziridine (B145994) rings is an attractive strategy for the asymmetric synthesis of azetidines. nih.govchemrxiv.org This approach often involves the generation of a reactive aziridinium (B1262131) ylide intermediate, which can then undergo rearrangement. nih.govchemrxiv.org

The ring expansion of bicyclic methyleneaziridines has been shown to be a viable route to methyleneazetidines. nih.gov This transformation can proceed through a formal [3+1] ring expansion, yielding products with good scope and diastereoselectivity. nih.gov The success of this reaction often hinges on the bicyclic nature of the starting material, which favors the formation of the necessary aziridinium ylide intermediate. nih.gov

Rhodium-catalyzed reactions have been instrumental in developing new ring expansion methodologies. A notable example is the rhodium-catalyzed one-carbon ring expansion of aziridines with vinyl-N-triftosylhydrazones, which serves as a source of vinyl carbenes. researchgate.netnih.gov This method provides access to valuable 2-vinyl azetidines and represents the first instance of using vinyl carbenes for aziridine ring expansion. researchgate.netnih.gov The key to this transformation is the in situ formation of an alkenyl aziridinium ylide intermediate. nih.gov Computational and experimental studies suggest that the reaction may proceed through a diradical pathway. researchgate.netnih.gov

Aziridinium ylides are key intermediates in the one-carbon ring expansion of aziridines. nih.govnih.gov These ylides are typically generated by the reaction of an aziridine with a metal carbene. nih.govnih.gov Once formed, the aziridinium ylide faces two primary competing reaction pathways: a desired nih.govresearchgate.net-Stevens rearrangement to yield the ring-expanded azetidine, or an often-favored cheletropic extrusion of an olefin. nih.govchemrxiv.org

The Stevens rearrangement can be a nih.govresearchgate.net- or a nih.govresearchgate.net-rearrangement. The nih.govresearchgate.net-Stevens rearrangement is particularly relevant for the synthesis of azetidines from aziridines, resulting in a one-carbon ring expansion. nih.govchemrxiv.org A significant challenge in this area is controlling the stereochemistry of the rearrangement and suppressing the competing cheletropic extrusion pathway. nih.govchemrxiv.org Biocatalysis, using engineered enzymes like cytochrome P450 variants, has shown remarkable success in this regard. These "carbene transferase" enzymes can override the natural reactivity of the aziridinium ylide, promoting a highly enantioselective nih.govresearchgate.net-Stevens rearrangement while suppressing the extrusion side reaction. nih.govchemrxiv.orgthieme-connect.com This enzymatic approach has enabled the gram-scale synthesis of enantiopure azetidines. chemrxiv.orgthieme-connect.com

The nih.govresearchgate.net-Stevens rearrangement of aziridinium ylides has also been explored, particularly in the context of synthesizing more complex nitrogen-containing heterocycles. nih.govresearchgate.net The stereochemical outcome of these rearrangements is often dependent on the orientation of the substituents on the aziridine ring. nih.govresearchgate.net

Ring Contraction Rearrangements from Larger Heterocycles

In contrast to ring expansion, ring contraction of larger nitrogen-containing heterocycles offers another synthetic route to the azetidine core. A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones to produce α-carbonylated N-sulfonylazetidines. acs.orgorganic-chemistry.org This reaction proceeds via a one-pot nucleophilic addition–ring contraction mechanism. acs.org The proposed mechanism involves the nucleophilic opening of the pyrrolidinone ring, followed by an intramolecular SN2 cyclization of the resulting intermediate to form the four-membered azetidine ring. rsc.orgacs.org This method is versatile, allowing for the incorporation of various nucleophiles such as alcohols and anilines. acs.org

Catalysis in the Formation of Azetidine Derivatives

Catalysis offers efficient and selective routes to azetidine rings, overcoming the challenges associated with their inherent ring strain. Various metal-based catalysts have been developed to facilitate these transformations, each with unique advantages in terms of reactivity, selectivity, and functional group compatibility.

Copper catalysts have proven to be versatile in the synthesis of azetidines through different mechanistic pathways. These methods often involve radical or rearrangement processes to construct the four-membered ring.

A notable copper(I)-catalyzed approach involves the skeletal rearrangement of O-propargylic oximes to produce azetidine nitrones. acs.orgnih.gov This process proceeds through a tandem frontiersin.orgresearchgate.net-rearrangement and a 4π-electrocyclization of an N-allenylnitrone intermediate. acs.org The choice of copper(I) salt and ligand is crucial for the reaction's success, with copper(I) salts in combination with 2-aminopyridine (B139424) showing improved yields. acs.org While this method provides access to functionalized azetidine precursors, it can sometimes lead to a mixture of isomers, posing a regioselectivity challenge. acs.org The resulting azetidine nitrones are valuable intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions. acs.orgnih.gov

A general and efficient method for azetidine synthesis involves the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.govugent.be This reaction utilizes a heteroleptic copper complex under visible light irradiation in the presence of an amine. nih.govresearchgate.net A key feature of this methodology is the excellent control over regioselectivity, exclusively favoring the 4-exo-dig radical cyclization pathway over the 5-endo-dig pathway. researchgate.netnature.com This method demonstrates broad substrate scope, tolerating a variety of substituents on the ynamide starting material. nature.com The resulting exocyclic double bond in the azetidine product serves as a versatile functional handle for further chemical modifications. nature.com

Table 1: Overview of Copper-Catalyzed Azetidine Synthesis

Methodology Starting Material Catalyst System Key Features Ref.
Synthesis from Nitrones O-propargylic oximes Copper(I) salts, 2-aminopyridine Forms azetidine nitrones via rearrangement and electrocyclization. acs.orgnih.gov
Photoinduced Radical Cyclization Ynamides Heteroleptic copper complex, visible light, amine High regioselectivity for 4-exo-dig cyclization. nih.govugent.beresearchgate.net

Titanium(IV)-mediated reactions provide a powerful tool for constructing azetidine rings, particularly for spirocyclic systems. researchgate.netrsc.orgnih.gov A notable example is the synthesis of spirocyclic NH-azetidines from oxime ethers using an alkyl Grignard reagent. rsc.orgnih.gov This transformation is proposed to proceed through a Kulinkovich-type mechanism. researchgate.netrsc.org

The reaction involves the formation of a titanacyclopropane intermediate from the Grignard reagent and a titanium(IV) alkoxide, such as titanium isopropoxide. wikipedia.orgorganic-chemistry.org This intermediate then acts as a 1,2-dianion equivalent, reacting with the oxime ether to form the azetidine ring. nih.gov This method is valued for its ability to construct sterically hindered and polysubstituted azetidines. researchgate.net

Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃) has emerged as an effective catalyst for the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to furnish azetidines. frontiersin.orgnih.govnih.govelsevierpure.comfigshare.com This method is significant because the aminolysis of epoxides can be challenging due to the basicity of the amine nucleophile, which can quench traditional acid catalysts. frontiersin.orgnih.gov

The La(OTf)₃ catalyst promotes a C3-selective intramolecular aminolysis, leading to the formation of the azetidine ring in high yields. frontiersin.orgnih.gov A key advantage of this methodology is its high functional group tolerance. frontiersin.orgnih.govnih.govelsevierpure.com

Copper-Catalyzed Methodologies

Stereoselective Synthesis of Azetidine Derivatives

Achieving stereochemical control is a central theme in modern azetidine synthesis, as the biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. acs.org Stereoselective methods aim to control the formation of stereocenters during the construction of the azetidine ring, leading to either specific enantiomers or diastereomers. These approaches are critical for producing optically pure azetidines for applications in medicinal chemistry and as chiral building blocks. acs.orgfrontiersin.org

The synthesis of optically pure azetidines has been an area of intensive research. acs.org Enantioselective methods are designed to produce one enantiomer of a chiral azetidine in excess over the other.

One prominent strategy involves the use of chiral catalysts. For instance, an efficient and highly enantioselective phase-transfer-catalyzed (PTC) aza-Michael reaction has been developed for synthesizing chiral N-substituted 3,3-dinitroazetidines. acs.org Using a quinidine-based phase-transfer catalyst, this method achieves good yields (up to 99%) and excellent enantioselectivities (90–95% ee) by reacting 3,3-dinitroazetidine (B175035) with α,β-unsaturated ketones. acs.org This represents a key example of using azetidines as N-centered nucleophiles in catalytic enantioselective reactions. acs.org

Another powerful approach utilizes chiral auxiliaries or substrates derived from the chiral pool. Inexpensive and readily available chiral tert-butanesulfinamides have been harnessed to induce chirality in the synthesis of C2-substituted azetidines. acs.org This three-step method starts with 1,3-bis-electrophilic 3-chloropropanal (B96773) and allows for the creation of azetidines with a variety of substituents (aryl, vinyl, alkyl) in good yields and diastereoselectivity. acs.org The choice of either the (R)- or (S)-sulfinamide allows for the selective production of the desired product stereoisomer. acs.org

Cinchona alkaloids have also been employed as chiral bases to catalyze the enantioselective transformation of 4-formyloxyazetidinone into 4-aryloxyazetidinones with high enantioselectivity. nih.gov Furthermore, the synthesis of spiro-3,2′-azetidine oxindoles has been achieved with up to 98% enantiomeric excess through an intramolecular C–C bond formation, activated by a novel chiral cation phase-transfer catalyst. nih.gov

The table below summarizes selected enantioselective approaches for synthesizing chiral azetidines.

Reaction TypeCatalyst/AuxiliarySubstratesKey FeaturesEnantiomeric Excess (ee)
Aza-Michael ReactionQuinidine-based phase-transfer catalyst3,3-Dinitroazetidine, α,β-unsaturated ketonesFirst use of azetidines as N-nucleophiles in catalytic enantioselective aza-Michael reactions.90–95%
Sulfinamide-based SynthesisChiral tert-butanesulfinamides1,3-bis-electrophilic 3-chloropropanalScalable, general method for C2-substituted azetidines; both stereoisomers accessible.Not specified, good diastereoselectivity
Intramolecular CyclizationNovel SF₅-containing chiral cation phase-transfer catalystIsatin-derived diazo compoundsForms spirocyclic azetidine oxindoles.up to 98%
Nucleophilic TrappingCinchona alkaloid4-Formyloxyazetidinone, phenolsForms 4-aryloxyazetidinones via an N-acyliminium intermediate.Not specified, high enantioselectivity

This table presents data from various studies on the enantioselective synthesis of azetidines. acs.orgacs.orgnih.govnih.gov

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple stereocenters within the azetidine ring. A general and scalable two-step method has been developed for the regio- and diastereoselective synthesis of 2-arylazetidines from simple starting materials. acs.org This kinetically controlled reaction favors the formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring, yielding the trans product with high diastereoselectivity. acs.org

Iodine-mediated cyclization of homoallylic amines provides another effective route. acs.orgnih.gov This 4-exo trig cyclization, performed at room temperature, yields cis-2,4-disubstituted azetidines. acs.orgnih.gov These iodo-azetidines are thermally sensitive and can isomerize to the more stable pyrrolidine structure upon heating, but they can also be functionalized through nucleophilic displacement of the iodide to create thermally stable, densely substituted azetidines. acs.org

A different strategy involves an electrocyclization route to azetidine nitrones from N-alkenylnitrones. nih.gov These strained heterocyclic intermediates can then undergo various reactions, including reductions and cycloadditions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov Additionally, a simple organometallic route to unsaturated azetidinyl-carboxylic acids has been reported, which, through subsequent metal-catalyzed asymmetric hydrogenation, provides access to a library of functionalized 2-azetidinylcarboxylic acids with stereocontrol. acs.orgchemrxiv.org

The table below highlights selected diastereoselective methods for azetidine synthesis.

MethodStarting MaterialsKey FeaturesDiastereoselectivity
Superbase-induced CyclizationOxirane derivatives, aminesKinetically controlled reaction; forms 2-arylazetidines.High (trans selectivity)
Iodo-cyclizationHomoallylic amines4-exo trig cyclization mediated by iodine.High (cis selectivity)
Electrocyclization/ReductionN-alkenylnitronesForms azetidine nitrones, which are then converted to substituted azetidines.Excellent
Asymmetric HydrogenationUnsaturated azetinyl-carboxylic acidsMetal-catalyzed reduction of prochiral precursors.High (Diastereo- and enantioselective)

This table presents data from various studies on the diastereoselective synthesis of azetidines. acs.orgacs.orgnih.govnih.govacs.orgchemrxiv.org

Multicomponent Reaction Approaches for Azetidine Derivatives

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules from three or more simple starting materials in a single synthetic operation. acs.org This approach is highly efficient and aligns with the principles of green chemistry by reducing the number of steps, solvent waste, and purification operations.

A notable example is the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgorganic-chemistry.org This reaction proceeds under mild, base-free conditions to produce functionalized 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields. acs.org The proposed mechanism involves a [2+2] cycloaddition. The reaction tolerates a wide range of functional groups on both the alkyne and sulfonyl azide (B81097) components. acs.org

Another MCR approach for accessing azetidines involves the strain-release functionalization of azabicyclobutanes (ABBs). thieme-connect.de A dual copper/photoredox catalysis system enables the reaction between benzoyl-ABB, a diene, and a cyanide source to generate functionalized azetidines featuring a C3 all-carbon quaternary center. thieme-connect.de This method is significant as it provides access to a structural motif that is often challenging to prepare using other synthetic routes. thieme-connect.de

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of azetidin-2-ones, commonly known as β-lactams, is one of the most widely used and reliable methods for synthesizing the corresponding azetidines. acs.orgmagtech.com.cn The popularity of this method stems from the ready availability of a vast number of β-lactam precursors, largely due to the extensive research into penicillin and other β-lactam antibiotics. acs.org

The reduction process is generally efficient and high-yielding. acs.org A key advantage is that the stereochemistry of the substituents on the β-lactam ring is typically retained during the reduction, preserving the stereochemical integrity of the molecule. acs.org

Several reducing agents are effective for this transformation. Alanes, such as diisobutylaluminium hydride (DIBAL-H), and boranes, particularly diborane (B8814927) (B₂H₆) in tetrahydrofuran, are highly efficient reagents for this purpose. acs.orgacs.org Lithium aluminium hydride (LiAlH₄) is also commonly used. acs.org The choice of reducing agent can be critical, with hydroalanes being noted as particularly specific for this transformation. acs.org The reduction of N-substituted azetidin-2-ones to the corresponding N-substituted azetidines is generally accomplished rapidly and cleanly. acs.org

This transformation is not only a standalone method but also serves as a crucial final step in multi-step syntheses where the azetidine ring is first constructed as a β-lactam, for example, through the well-known Staudinger [2+2] cycloaddition between a ketene and an imine. acs.orgmdpi.com

Reaction Mechanisms and Reactivity Profiles of Azetidine Systems

Intrinsic Ring Strain and its Influence on Azetidine (B1206935) Reactivity

The azetidine ring is characterized by significant ring strain, a consequence of the deviation of its internal bond angles from the ideal tetrahedral angle of 109.5°. wikipedia.org This strain energy, estimated to be approximately 25.4 kcal/mol, is a key determinant of the molecule's reactivity. rsc.org It renders the azetidine ring more susceptible to reactions that relieve this strain, such as ring-opening reactions. rsc.orgnih.gov This inherent instability, however, is balanced by a degree of stability that makes azetidines more manageable than their three-membered counterparts, aziridines. rsc.org

Comparative Analysis with Other Saturated Cyclic Amines (e.g., Aziridines, Pyrrolidines, Piperidines)

The reactivity of azetidines can be better understood by comparing their ring strain to that of other common saturated cyclic amines. Aziridines, with a three-membered ring, exhibit a higher ring strain of approximately 27.7 kcal/mol, making them highly reactive and less stable. rsc.org In contrast, five-membered pyrrolidines and six-membered piperidines have significantly lower ring strain energies of about 5.4 kcal/mol and near 0 kcal/mol, respectively, rendering them much less reactive towards ring-opening. rsc.org This places azetidines in a unique position of having substantial, yet not excessive, ring strain, which allows for controlled chemical transformations. rsc.org

Cyclic AmineApproximate Ring Strain (kcal/mol)Aziridine27.7 rsc.orgAzetidine25.4 rsc.orgPyrrolidine5.4 rsc.orgPiperidine (B6355638)~0 researchgate.net

Strain-Release Processes as Driving Forces for Chemical Transformations

The considerable ring strain in azetidines serves as a thermodynamic driving force for reactions that lead to the opening of the four-membered ring. rsc.org These "strain-release" processes are a cornerstone of azetidine chemistry, enabling the synthesis of a wide array of more complex, functionalized molecules. nih.govchemrxiv.orgnih.gov By undergoing ring-opening, the molecule can achieve a more stable, lower-energy state, releasing the potential energy stored in the strained ring. wikipedia.org This principle is exploited in various synthetic strategies to construct larger heterocyclic systems or linear amine derivatives. nih.gov

Fundamental Reaction Pathways Involving the Azetidine Core

The reactivity of the azetidine core, and by extension 3-Butoxyazetidine (B1440743) hydrochloride, is characterized by several fundamental reaction pathways. These include the nucleophilic behavior of the nitrogen atom, reactions initiated by electrophilic activation, and various ring-opening transformations.

Nucleophilic Reactivity of the Azetidine Nitrogen

The nitrogen atom in the azetidine ring possesses a lone pair of electrons, rendering it nucleophilic. nih.govyoutube.com This allows it to react with a variety of electrophiles. Common reactions include N-alkylation and N-acylation. youtube.com The basicity of the azetidine nitrogen is influenced by the ring size, with basicity generally increasing from three- to six-membered rings. srce.hr However, the presence of substituents on the ring, such as the butoxy group in 3-Butoxyazetidine, can modulate this reactivity.

Electrophilic Activation and Subsequent Reactions

Activation of the azetidine ring can be achieved by reacting the nitrogen atom with an electrophile, forming a positively charged azetidinium ion. chemrxiv.orgrsc.org This activation enhances the ring's susceptibility to nucleophilic attack, often leading to ring-opening. nih.gov For instance, protonation of the nitrogen under acidic conditions, as would be the case for 3-Butoxyazetidine hydrochloride, makes the ring more prone to cleavage by a nucleophile. youtube.com This strategy is a key step in many synthetic applications of azetidines. chemrxiv.orgrsc.org

Ring-Opening Reactions and Associated Energetics

Ring-opening reactions are a hallmark of azetidine chemistry, driven by the release of ring strain. wikipedia.orgmagtech.com.cn These reactions can be initiated by various reagents and conditions. Nucleophilic ring-opening is a major pathway, where a nucleophile attacks one of the carbon atoms adjacent to the nitrogen, leading to the cleavage of a carbon-nitrogen bond. magtech.com.cnresearchgate.net The regioselectivity of this attack can be influenced by electronic and steric factors of substituents on the ring. magtech.com.cn The energetics of these reactions are favorable due to the significant decrease in strain energy as the four-membered ring is opened to a more stable, acyclic structure. wikipedia.org For example, the heat of combustion for small rings like azetidine is elevated due to their high strain. wikipedia.org

Compound NameSynonym(s)3-Butoxyazetidine hydrochlorideN/AAziridineEthylene imine researchgate.netPyrrolidineTetrahydropyrrolePiperidineHexahydropyridine

Electron Transfer Processes in Azetidine Derivatives

Electron transfer processes, including photo-oxidation and photoreduction, play a pivotal role in the reactivity of azetidine derivatives, significantly influencing the energetics of ring-opening reactions. These processes are fundamental in various chemical and biological contexts, such as the proposed mechanisms for the repair of DNA photoproducts, where an azetidine ring can act as a key intermediate. nih.govmdpi.comresearchgate.net

Photo-Oxidation Mechanisms and Efficiency

A notable finding is the stereodifferentiation in the oxidation process, with a clear preference for the oxidation of the cis-isomer, a result that aligns with experimental data. nih.govmdpi.com The efficiency of photo-oxidation is intrinsically linked to the redox properties of the azetidine and the photosensitizer used. The lower the ionization potential of the azetidine derivative, the more readily it can be oxidized. mdpi.com

Table 1: Calculated Redox Properties of Model Azetidine-Cyclohexene (AZT-CH) Isomers Data sourced from theoretical calculations. mdpi.com

Propertycis-AZT-CHtrans-AZT-CHUnit
Ionization Potential (IP)8.018.21eV
Electron Affinity (EA)0.220.23eV

Photoreduction Mechanisms and Impact on Ring Opening

In stark contrast to photo-oxidation, one-electron photoreduction has a dramatic effect on the azetidine ring. nih.govmdpi.com Theoretical studies demonstrate that the addition of an electron significantly facilitates the ring-opening of the azetidine heterocycle. nih.govmdpi.comcsic.es This process is central to proposed DNA repair mechanisms by photolyase enzymes, which are thought to proceed through an azetidine-like intermediate whose opening is triggered by electron transfer. researchgate.netnih.gov

The reduction dramatically lowers the energy barrier for the cycloreversion reaction, making it a highly feasible pathway. nih.govresearchgate.net The mechanism involves the cleavage of the C-C and C-N bonds of the four-membered ring, reverting the structure to its precursors. For the azetidine model derived from 6-azauracil (B101635) and cyclohexene, photoreduction leads to the regeneration of the separate nucleobase and alkene. nih.gov

Role of Photosensitizers in Redox Reactions

The efficiency and occurrence of photo-oxidation or photoreduction are critically dependent on the choice of photosensitizer. nih.govmdpi.com A photosensitizer absorbs light and transfers the energy or an electron to the substrate, initiating the reaction.

For photo-oxidation, cyanoaromatic compounds such as dicyanonaphthalene (DCN), cyanonaphthalene (CNN), and dicyanoanthracene (DCA) have been shown to be effective. mdpi.com The free energy change (ΔG) for the electron transfer from the azetidine to the excited photosensitizer is negative, indicating a thermodynamically favorable process. mdpi.com

Conversely, for photoreduction, a photosensitizer with a low oxidation potential in its excited state is required to act as an electron donor. N,N-dimethylaniline (DMA) has been identified as an efficient photosensitizer to trigger the photoinduced cycloreversion of model azetidine systems by acting as a photoreductant. nih.govmdpi.comresearchgate.net The selection of an appropriate photosensitizer is therefore crucial for controlling the desired redox pathway in azetidine chemistry. researchgate.net Furthermore, photocatalysts like Iridium(III) complexes are used to activate azetidine precursors in [2+2] photocycloaddition reactions via triplet energy transfer. rsc.org

Table 2: Photosensitizer Efficiency for Electron Transfer with Model Azetidine Isomers Data based on theoretical findings. mdpi.com

PhotosensitizerReaction TypeTarget IsomerEfficiency
Dicyanonaphthalene (DCN)Photo-oxidationcis-AZT-CHFavorable
Cyanonaphthalene (CNN)Photo-oxidationcis-AZT-CHLess Favorable
Dicyanoanthracene (DCA)Photo-oxidationcis-AZT-CHLess Favorable
N,N-dimethylaniline (DMA)PhotoreductionBothFavorable

Detailed Mechanistic Investigations of Azetidine Transformations

The strain inherent in the four-membered ring of azetidines is a driving force for a variety of chemical transformations. researchgate.net Mechanistic studies have revealed a range of reactive intermediates and transition states that govern the outcomes of these reactions.

Analysis of Transition States and Intermediates (e.g., Carbocations, Ylides)

The transformation of azetidines often proceeds through highly reactive, transient species.

Azetidinium Ylides : These intermediates are readily generated from azetidinium salts and serve as versatile reagents. nih.govrsc.org The ring strain in the ylide enhances the nitrogen's ability to act as a leaving group, facilitating reactions that are difficult with less strained analogues like pyrrolidinium (B1226570) ylides. acs.orgrsc.org Azetidinium ylides can undergo a Stevens nih.govacs.org-shift for ring expansion into pyrrolidines or react with carbonyl compounds and Michael acceptors to yield epoxides and cyclopropanes, respectively. rsc.orgacs.orgacs.org

Radical Intermediates : Photochemical reactions of azetidine precursors often involve radical intermediates. The Norrish-Yang cyclization, used to synthesize azetidinols, proceeds through a 1,4-biradical formed after a 1,5-hydrogen atom transfer. beilstein-journals.orgresearchgate.net Another example is the copper-catalyzed [3+1] cyclization, which involves the formation of an α-aminoalkyl radical that adds to an alkyne, generating a vinyl radical. This is followed by a 1,5-hydrogen atom transfer to produce a tertiary radical that undergoes the final cyclization. nih.gov

Organometallic Intermediates : Transition metals are frequently used to catalyze azetidine transformations. Palladium-catalyzed reactions can involve intermediates like a π-allyl Pd complex during the ring contraction of certain vinyl-substituted precursors. acs.org Intramolecular C-H amination for azetidine synthesis has been shown to proceed via an octahedral Pd(IV) intermediate, which undergoes reductive elimination to form the ring. rsc.org

Azomethine Imines : In some transformations, azetidines can react to form azomethine imine intermediates. These species have been proposed in the reaction of cyclic secondary amines with anomeric amide reagents, where azetidines were observed to undergo nitrogen deletion to furnish cyclopropanes. acs.org

Kinetic and Thermodynamic Considerations of Reaction Pathways

The reactivity of azetidines is a balance between their inherent ring strain and the kinetic barriers of possible reaction pathways.

Thermodynamic Driving Force : The ring-strain energy of azetidine is approximately 25.2 kcal/mol, which is significantly higher than that of a five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This stored energy provides a powerful thermodynamic driving force for ring-opening reactions. beilstein-journals.orgresearchgate.net This strain also enhances the leaving group ability of the nitrogen atom in intermediates like azetidinium ylides, lowering the activation energy for subsequent steps. acs.org

Kinetic Feasibility : While thermodynamically favored, the kinetic feasibility of a given reaction depends on the height of the activation energy barrier. As seen in electron transfer processes, photoreduction dramatically lowers the ring-opening barrier, making the reaction kinetically accessible. nih.govresearchgate.net In contrast, the barrier for the neutral and oxidized species' ring-opening remains high, making those pathways less competitive. nih.govmdpi.com Computational studies, such as Density Functional Theory (DFT), are crucial for mapping these potential energy surfaces and understanding the kinetic and thermodynamic parameters of different mechanistic pathways, as has been demonstrated in related aziridine (B145994) systems. researchgate.net The competition between cyclization and elimination during synthesis is a classic example of kinetic control, where reaction conditions must be optimized to favor the desired four-membered ring formation. acs.org

Influence of Substituents on Reaction Outcome and Regioselectivity

The reactivity and regioselectivity of the azetidine ring are profoundly influenced by the nature and position of its substituents. In the case of This compound , the butoxy group at the C3 position and the protonated nitrogen atom dictate the molecule's chemical behavior. While specific research on this compound is limited, the influence of its structural features can be understood by examining related substituted azetidine systems. The primary factors governing the reaction outcomes are electronic effects, steric hindrance, and the nature of the attacking reagent.

The azetidine ring possesses significant ring strain, estimated at approximately 25.4 kcal/mol, which is a driving force for ring-opening reactions. rsc.org However, it is notably more stable than the highly reactive aziridine ring. rsc.org The reactivity of the azetidine can be enhanced by N-activation, such as the protonation in this compound, which increases the electrophilicity of the ring carbons.

Electronic Effects:

The electronic nature of substituents on the azetidine ring plays a critical role in determining the regioselectivity of ring-opening reactions. In unsymmetrical azetidines, nucleophilic attack is generally directed by the ability of a substituent to stabilize a developing positive charge in the transition state. For instance, azetidines with substituents at the C2 position that can stabilize a carbocation, such as aryl or vinyl groups, tend to undergo nucleophilic attack at the C2 carbon. magtech.com.cn

In the context of this compound, the butoxy group at the C3 position is primarily an electron-donating group through resonance, but its inductive effect as an electronegative oxygen atom must also be considered. The protonated nitrogen atom acts as a strong electron-withdrawing group, significantly polarizing the C-N bonds and activating the ring towards nucleophilic attack.

The regioselectivity of nucleophilic ring-opening in 3-substituted azetidinium ions is a subject of detailed study. Generally, in the absence of a substituent at the C4 position, nucleophiles tend to attack this less sterically hindered position. magtech.com.cn However, the electronic influence of a C3 substituent can alter this preference. The electron-donating nature of the butoxy group could potentially stabilize a partial positive charge at the adjacent C2 and C4 positions, influencing the site of nucleophilic attack.

Steric Hindrance:

Steric hindrance is a major determinant of regioselectivity, especially when electronic effects are not strongly directing. Nucleophiles, particularly bulky ones, will preferentially attack the less sterically hindered carbon atom of the azetidine ring. magtech.com.cn In this compound, the butoxy group at C3 presents a degree of steric bulk. This would generally disfavor direct nucleophilic attack at the C3 position. In ring-opening reactions, the attack will likely occur at either the C2 or C4 position. The relative steric hindrance of these two positions would depend on the conformation of the azetidine ring and the nature of the nucleophile.

The interplay between steric and electronic effects is crucial. For example, in 2-alkylazetidines, sterically bulky nucleophiles favor attack at the less substituted C4 position, a regioselectivity controlled by steric hindrance. magtech.com.cn For this compound, while the butoxy group itself is at C3, its conformational orientation could influence the accessibility of the adjacent C2 and C4 positions to incoming nucleophiles.

Research Findings on Related Azetidine Systems:

Due to the limited direct research on this compound, findings from studies on analogous 3-hydroxy and other 3-alkoxyazetidine derivatives provide valuable insights. For instance, the synthesis of various 1,3-disubstituted azetidines has been achieved through the reaction of primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols, highlighting a common synthetic route to such compounds. organic-chemistry.org

In studies on the intramolecular aminolysis of cis-3,4-epoxy amines catalyzed by Lanthanum(III) triflate, various substituents on the amine were well-tolerated, affording the corresponding azetidines in high yields and with high regioselectivity. frontiersin.orgfrontiersin.org This demonstrates the feasibility of forming substituted azetidine rings even in the presence of potentially interfering functional groups.

The following table summarizes the influence of different types of substituents on the regioselectivity of azetidine ring-opening reactions, drawing from general principles and studies on various azetidine derivatives.

Substituent Type at C2/C3Electronic EffectSteric EffectPreferred Site of Nucleophilic Attack
Alkyl (e.g., at C2) Weakly electron-donatingIncreases with sizeC4 (less substituted) for bulky nucleophiles magtech.com.cn
Aryl (e.g., at C2) Electron-donating/withdrawing (resonance/inductive), stabilizes adjacent carbocationSignificant steric hindranceC2 (benzylic position) magtech.com.cn
Electron-withdrawing group (EWG) on Nitrogen (e.g., sulfonyl) Strong electron withdrawalVaries with group sizeActivates both C2 and C4, regioselectivity depends on other factors
Alkoxy (e.g., Butoxy at C3) Electron-donating (resonance), weak inductive withdrawalModerate steric hindranceC2 or C4, influenced by reaction conditions and nucleophile
Reaction TypeReagentExpected Major Product(s)Controlling Factors
Nucleophilic Ring Opening Strong, small nucleophile (e.g., Azide)1-Amino-3-butoxy-propan-2-ol or 2-Amino-3-butoxy-propan-1-olElectronic effects of the protonated nitrogen and butoxy group, minimal steric hindrance from the nucleophile.
Nucleophilic Ring Opening Bulky nucleophile (e.g., tert-Butoxide)Predominantly attack at the less hindered C2 or C4 position.Steric hindrance from the nucleophile and the butoxy group.
Reduction Strong reducing agent (e.g., LiAlH4)3-ButoxypropylamineReductive cleavage of C-N bonds.
N-Alkylation/Acylation (of the free base) Alkyl/Acyl halideN-Alkyl/Acyl-3-butoxyazetidineReactivity of the secondary amine.

Computational and Theoretical Studies of Azetidine Chemistry

Application of Quantum Chemical Methods to Azetidine (B1206935) Derivatives

Quantum chemical methods, which solve the Schrödinger equation for a given molecular system, are fundamental to modern computational chemistry. These approaches, ranging from semi-empirical methods to high-level ab initio calculations, provide a foundational understanding of the electronic and thermodynamic properties of molecules like 3-Butoxyazetidine (B1440743) hydrochloride. Such studies are crucial for rationalizing observed chemical behavior and for the predictive design of new molecules with desired characteristics. unimi.it

The electronic structure of a molecule dictates its reactivity. A key aspect of this is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. biomedres.us A small HOMO-LUMO gap suggests that a molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. researchgate.net

For an azetidine derivative, the HOMO is typically associated with the lone pair of electrons on the nitrogen atom, making it the primary site for nucleophilic attack. The LUMO, conversely, is an orbital that can accept electrons, often located on antibonding orbitals associated with the C-N or C-C bonds of the ring. In the case of 3-Butoxyazetidine hydrochloride, the protonation of the azetidine nitrogen would significantly lower the energy of the HOMO, affecting its reactivity profile.

Computational methods like Density Functional Theory (DFT) are routinely used to calculate the energies of these frontier orbitals. While specific calculations for this compound are not publicly available, data from related azetidine and heterocyclic derivatives illustrate the typical range of these values. A large HOMO-LUMO gap signifies high stability and low reactivity in chemical reactions. nist.gov

Table 1: Representative Calculated HOMO-LUMO Energies for Heterocyclic Molecules using DFT (Note: These are illustrative values for related compounds, not this compound.)

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Azetidine (Calculated)-6.151.457.60
N-Methylazetidine (Calculated)-5.891.527.41
Thiophene Derivative P1 wayne.edu-4.983-3.1251.858
Thiophene Derivative P2 wayne.edu-5.091-3.1571.934
Aza-BODIPY Derivative 10 nih.gov-5.34-3.481.86
Aza-BODIPY Derivative 11 nih.gov-5.21-3.531.68

Data compiled from DFT calculations reported in scientific literature. The method and basis set used for calculation can influence the exact values.

Quantum chemical calculations can accurately predict various thermodynamic properties, providing crucial data on the stability and energetics of molecules. Properties such as the enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and entropy (S°) can be computed. researchgate.net These values are essential for determining the feasibility and position of equilibrium for chemical reactions.

For instance, the ring strain energy of the azetidine ring, a key thermodynamic feature, is estimated to be around 25-26 kcal/mol. researchgate.net This inherent strain influences the reactivity of azetidines, making ring-opening reactions thermodynamically favorable under certain conditions. researchgate.net Computational methods can quantify this strain and predict how substituents, such as the 3-butoxy group, modulate it. The thermodynamic data for the parent azetidine molecule provides a baseline for understanding its derivatives.

Table 2: Standard Molar Thermodynamic Properties of Azetidine (Gas Phase) (Note: These are literature values for the parent compound, azetidine.)

PropertyValueUnits
Enthalpy of formation (ΔfH°gas)93.3 ± 1.3kJ/mol
Standard molar entropy (S°gas)269.4 ± 2.1J/mol·K
Molar heat capacity (Cp,gas)71.1J/mol·K

Data sourced from the NIST WebBook and other thermodynamic compilations. researchgate.net

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its favorable balance of accuracy and computational cost. nih.govresearchgate.net DFT methods are particularly well-suited for studying the complex reaction mechanisms involving azetidine derivatives. researchgate.netnih.gov

A primary application of DFT is the mapping of potential energy surfaces for chemical reactions. This involves locating the minimum energy structures of reactants, products, and any intermediates, as well as the transition state (TS) structures that connect them. The transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the minimum energy reaction path. mdpi.com

For a reaction involving this compound, such as a nucleophilic substitution or a ring-opening reaction, DFT calculations can elucidate the step-by-step mechanism. For example, in the synthesis of substituted azetidines, DFT can model the intramolecular cyclization, identifying the key transition state and confirming that the proposed pathway is energetically feasible. nih.govfaccts.de Studies on the cycloaddition reaction of aziridine (B145994) with CO2, a related three-membered ring, have shown that DFT can effectively model the reaction pathway and the effect of catalysts, identifying intermediates and transition states. faccts.de

Many reactions involving azetidines can lead to multiple constitutional isomers (regioisomers) or stereoisomers. DFT calculations are invaluable for predicting and explaining the observed selectivity. By comparing the activation energies of the transition states leading to the different possible products, chemists can predict which product will be formed preferentially under kinetic control. faccts.de

For example, in the [3+2] cycloaddition reactions used to synthesize more complex heterocyclic systems from azetidine precursors, DFT can determine whether the reaction will favor one regioisomer over another. diva-portal.orgresearchgate.net This is achieved by calculating the energy of the different transition states corresponding to the different modes of addition. The pathway with the lower activation energy will be the dominant one. researchgate.net This predictive power is crucial for designing efficient and selective synthetic routes. researchgate.netresearchgate.net

Table 3: Illustrative DFT Analysis of Regioselectivity in a [3+2] Cycloaddition Reaction (Note: This is a representative example based on cycloaddition studies of related systems, not a specific reaction of this compound.)

PathwayProduct TypeCalculated Activation Energy (ΔG‡) (kcal/mol)Predicted Outcome
Path ARegioisomer 112.05Kinetically Favored
Path BRegioisomer 215.50Kinetically Disfavored
Path COxadiazole25.55Thermodynamically Unstable

Data adapted from a DFT study on the cycloaddition of diazopropane (B8614946) with chalcone (B49325) derivatives. researchgate.net The lower activation energy for Path A indicates it is the preferred reaction channel.

The height of the energy barrier (activation energy, Ea, or Gibbs free energy of activation, ΔG‡) of a reaction step determines its rate. DFT provides reliable estimates of these barriers, allowing for the quantitative prediction of reaction kinetics. This is particularly important for understanding the reactivity of the strained azetidine ring.

For instance, the ring-opening of azetidines is a key reaction. Computational studies have quantified the activation barriers for the nucleophilic ring-opening of aziridines, showing how they are significantly influenced by substituents on the nitrogen atom. Similar computational approaches applied to this compound would allow prediction of its stability towards nucleophilic attack and the conditions required to induce ring-opening. Calculations on related systems show that activation barriers can be accurately determined, often within a few kcal/mol of experimental values.

Table 4: Representative Calculated Activation Energy Barriers for Ring-Opening Reactions (Note: These values are for the ring-opening of related three-membered heterocycles to illustrate the concept.)

ReactantNucleophileCalculated Activation Energy (ΔE‡) (kcal/mol)
Aziridine (unsubstituted)Cl-32.1
N-MesylaziridineCl-7.0
N-TriflylaziridineCl--2.7
EpoxideCl-16.6

Data adapted from a DFT study on the ring-opening of three-membered heterocycles. The data demonstrates the strong effect of N-substituents on the activation barrier.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation have become indispensable in modern drug discovery, offering a microscopic view of molecular behavior. For azetidine derivatives, these techniques are crucial for understanding their interactions with biological targets and their dynamic properties in solution.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can elucidate its potential binding modes within the active site of a protein target. While no specific docking studies for this compound are publicly available, the principles can be illustrated by studies on other substituted azetidines.

For instance, molecular docking of various azetidine-2-one derivatives has been used to understand their interactions with enzymes like transpeptidase, a key enzyme in bacterial cell wall synthesis. These studies reveal crucial hydrogen bonding and hydrophobic interactions that contribute to the stabilization of the ligand-protein complex. In a hypothetical docking study of this compound, the butoxy group could engage in hydrophobic interactions with nonpolar residues in a binding pocket, while the azetidine nitrogen, particularly in its protonated hydrochloride form, could form key hydrogen bonds or electrostatic interactions with acidic residues like aspartate or glutamate.

A review of molecular docking studies on various heterocyclic compounds highlights the importance of specific functional groups in determining binding affinity and orientation. The ether linkage and the aliphatic chain of the butoxy group in this compound would likely influence its placement within a binding site, favoring interactions with hydrophobic pockets.

Table 1: Illustrative Molecular Docking Interactions of a Hypothetical Ligand with a Protein Target

Interaction TypeLigand MoietyProtein Residue Example
Hydrogen BondAzetidine Nitrogen (protonated)Aspartate, Glutamate
HydrophobicButyl ChainLeucine, Valine, Isoleucine
van der WaalsEntire LigandVarious

This table represents a hypothetical scenario to illustrate potential interactions and is not based on experimental data for this compound.

Molecular dynamics (MD) simulations provide a detailed picture of the conformational dynamics and flexibility of molecules over time. For this compound, MD simulations can reveal the preferred conformations of the butoxy side chain and the puckering of the azetidine ring in a solvent environment. These simulations can also shed light on the mechanistic aspects of its interactions with biological macromolecules.

The conformational behavior of the molecule, including the rotation around the C-O bond of the butoxy group and the inversion of the nitrogen atom, can be explored through MD simulations. This information is crucial for understanding how the molecule presents itself to a potential binding partner. The dynamic nature of these interactions, including the formation and breaking of hydrogen bonds with surrounding water molecules, can also be captured.

Table 2: Representative Conformational Data from a Hypothetical Molecular Dynamics Simulation

ParameterValue RangeDescription
Azetidine Ring Puckering Angle10-20 degreesDescribes the deviation of the azetidine ring from planarity.
C-O-C-C Dihedral Angle (Butoxy)-180° to 180°Represents the rotational freedom of the butoxy side chain.
N-H...O (water) Hydrogen Bond Lifetime1-5 picosecondsIndicates the stability of hydrogen bonds with the solvent.

This table contains hypothetical data to illustrate the type of information obtainable from MD simulations and does not represent actual results for this compound.

Computational Assessment of Ring Strain Energy and Stability

The four-membered ring of azetidine possesses significant ring strain, which is a key determinant of its reactivity and stability. Computational methods can be used to quantify this strain energy. The ring strain in azetidines is a combination of angle strain, arising from the deviation of bond angles from the ideal tetrahedral angle, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbon atoms.

The stability of azetidine derivatives is also influenced by electronic effects. In the case of this compound, the electron-withdrawing nature of the oxygen atom in the butoxy group could have a modest effect on the electron density of the ring. The protonation of the nitrogen atom to form the hydrochloride salt would significantly impact the electronic properties and stability of the ring.

Table 3: Comparison of Calculated Ring Strain Energies for Small Heterocycles

CompoundRing SizeRing Strain Energy (kcal/mol)
Aziridine3~27
Azetidine (parent) 4 ~25.5
Pyrrolidine (B122466)5~6
Piperidine (B6355638)6~0

Data for aziridine, pyrrolidine, and piperidine are from established literature. The value for azetidine is a representative calculated value.

Theoretical Basis for Chirality Transfer in Stereoselective Reactions

Stereoselectivity is a critical aspect of modern organic synthesis, particularly in the preparation of chiral molecules for pharmaceutical applications. Theoretical studies can provide a fundamental understanding of how chirality is transferred during a chemical reaction. In the context of reactions involving azetidines, computational methods can be used to model the transition states of different stereochemical pathways, allowing for the prediction and rationalization of the observed stereochemical outcomes.

For reactions involving chiral azetidine derivatives, the existing stereocenter(s) can influence the stereochemical outcome of subsequent transformations. This transfer of chirality is often rationalized by examining the energies of the diastereomeric transition states. For example, in the ring-opening of a chiral 2-substituted azetidine, the incoming nucleophile can attack from two different faces, leading to two different stereoisomers. Computational modeling can determine which transition state is lower in energy, and thus which product is likely to be favored.

While no specific theoretical studies on chirality transfer in reactions of this compound are available, the general principles are well-established. The stereochemistry at the 3-position, if the starting material were chiral, would dictate the facial selectivity of reactions at other positions in the ring. The conformational preferences of the butoxy group, as determined by computational methods, would also play a crucial role in determining the steric environment around the reactive centers.

Spectroscopic Characterization and Structural Elucidation of Azetidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmationresearchgate.netmedwinpublishers.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and hydrogen framework.

Proton NMR (¹H-NMR) Analysis

Proton NMR (¹H-NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For azetidine (B1206935) derivatives, the chemical shifts (δ) of the protons are influenced by the substituents on the four-membered ring. In the case of 3-Butoxyazetidine (B1440743) hydrochloride, the spectrum would be expected to show signals corresponding to the protons of the azetidine ring and the butoxy side chain.

For comparison, the ¹H-NMR spectrum of the parent azetidine shows distinct signals for its methylene (B1212753) protons. chemicalbook.com In substituted azetidines, such as certain 1,3-disubstituted derivatives, the methylene protons of the azetidine ring can appear as broadened signals due to the molecule's conformational dynamics. nih.gov For example, in one study, the methylene protons adjacent to the nitrogen in a 3,3-substituted azetidine appeared in the regions of δ 3.69–3.86 and 3.94–4.06 ppm. nih.gov The butoxy group in 3-Butoxyazetidine hydrochloride would exhibit characteristic signals for the methyl, methylene, and oxymethylene protons, typically found at distinct chemical shifts.

A hypothetical ¹H-NMR data table for this compound is presented below based on typical chemical shifts for similar structures.

Proton Assignment Hypothetical Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
-OCH₂- (butoxy)3.5 - 3.7Triplet~6.5
Azetidine ring CH₂3.8 - 4.2Multiplet-
Azetidine ring CH4.3 - 4.6Multiplet-
-CH₂- (butoxy, next to O)1.5 - 1.7Quintet~7.0
-CH₂- (butoxy)1.3 - 1.5Sextet~7.5
-CH₃ (butoxy)0.9 - 1.0Triplet~7.3
N-H (azetidinium)9.0 - 10.0Broad Singlet-

Carbon-13 NMR (¹³C-NMR) Analysis

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C-NMR spectrum.

In related azetidine derivatives, the carbon atoms of the azetidine ring have been observed at specific chemical shifts. For instance, in one study on 1,3'-biazetidine (B3306570) derivatives, the carbons of the substituted azetidine ring skeleton resonated at δ 55.7 (C-2,4) and 40.7 (C-3) ppm. nih.gov The butoxy group would also give rise to characteristic signals for its four carbon atoms.

A hypothetical ¹³C-NMR data table for this compound is provided below.

Carbon Assignment Hypothetical Chemical Shift (δ, ppm)
-OCH₂- (butoxy)68 - 72
Azetidine ring CH65 - 70
Azetidine ring CH₂50 - 55
-CH₂- (butoxy, next to O)30 - 34
-CH₂- (butoxy)18 - 22
-CH₃ (butoxy)13 - 15

Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netmedwinpublishers.com

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to the various bonds within the molecule.

Key expected vibrational frequencies include:

N-H stretching: A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H bond in the azetidinium cation.

C-H stretching: Absorptions in the range of 2850-3000 cm⁻¹ would correspond to the stretching vibrations of the C-H bonds in the alkyl groups of the butoxy chain and the azetidine ring.

C-O stretching: A strong absorption band, typically between 1050-1150 cm⁻¹, would signify the C-O ether linkage of the butoxy group.

N-H bending: A band in the region of 1500-1650 cm⁻¹ could be attributed to the bending vibration of the N-H bond.

For comparison, studies on other azetidine derivatives have reported characteristic IR absorption bands. For instance, 2-azetidinone derivatives show a strong carbonyl (C=O) absorption band between 1701-1765 cm⁻¹. researchgate.net While this compound lacks a carbonyl group, the principles of identifying functional groups through their characteristic vibrations remain the same.

Functional Group Hypothetical Absorption Range (cm⁻¹)
N-H Stretch (Ammonium Salt)3200 - 3400 (broad)
C-H Stretch (Aliphatic)2850 - 3000
C-O Stretch (Ether)1050 - 1150
N-H Bend1500 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopymedwinpublishers.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within a molecule. Saturated compounds like this compound, which lack extensive conjugation or chromophores, are generally not expected to exhibit strong absorption in the UV-Vis region (200-800 nm). Any observed absorption would likely be weak and occur at shorter wavelengths, corresponding to n→σ* transitions of the non-bonding electrons on the nitrogen and oxygen atoms. Some studies on other azetidine derivatives have utilized UV-Vis spectroscopy, often in conjunction with other techniques. researchgate.net

Elemental Analysis (C.H.N. Analysis)researchgate.net

Elemental analysis, specifically C.H.N. analysis, is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of carbon, hydrogen, and nitrogen. For this compound (C₇H₁₆ClNO), the theoretical elemental composition can be calculated and compared with experimental values to confirm the compound's purity and identity.

Theoretical Elemental Composition for C₇H₁₆ClNO:

Carbon (C): 50.75%

Hydrogen (H): 9.73%

Nitrogen (N): 8.45%

Chlorine (Cl): 21.40%

Oxygen (O): 9.65%

Experimental results from an elemental analyzer should closely match these theoretical percentages for a pure sample of this compound.

Element Theoretical Percentage
Carbon (C)50.75%
Hydrogen (H)9.73%
Nitrogen (N)8.45%

Advanced Spectroscopic Techniques for Derivative Analysis

For more complex azetidine derivatives, advanced spectroscopic techniques can provide deeper structural insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing the connectivity between protons and carbons, and for unambiguously assigning all signals in the NMR spectra. nih.govdrugbank.com These techniques are particularly useful for confirming the precise substitution pattern on the azetidine ring and for determining the stereochemistry of chiral centers, if present. Mass spectrometry, including high-resolution mass spectrometry (HRMS), provides an accurate determination of the molecular weight and can help to confirm the molecular formula.

Mass Spectrometry (e.g., FAB-Mass) for Molecular Weight Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and confirming the identity of synthesized compounds. For non-volatile or thermally labile molecules like many organic salts, "soft" ionization techniques are required. Fast Atom Bombardment (FAB) mass spectrometry is a suitable method for such compounds. nii.ac.jp

In FAB-MS, the sample is mixed in a liquid matrix, such as dithiodiethanol (DTDE), and bombarded with a high-energy beam of neutral atoms (e.g., Xenon). nii.ac.jp This process causes the desorption and ionization of the analyte molecules, typically forming protonated molecules [M+H]+. The resulting mass spectrum provides the molecular weight of the compound with high accuracy. nii.ac.jp

This technique has been successfully used for the accurate molecular weight measurement of various organic molecules, including those with reactive functional groups like cystine derivatives. nii.ac.jp The principles of FAB-MS are applicable to the characterization of this compound, allowing for the precise determination of its molecular mass and the confirmation of its chemical structure. The ability to obtain accurate mass measurements is crucial for verifying the successful synthesis of the target compound and ensuring its purity.

Table 3: Application of FAB-Mass Spectrometry

TechniqueIonization MethodInformation ObtainedApplicability to Azetidine Derivatives
FAB-Mass SpectrometryFast Atom BombardmentAccurate Molecular Weight ([M+H]+)Suitable for non-volatile and thermally labile compounds like this compound. nii.ac.jp

Applications of Azetidine Derivatives As Chemical Building Blocks

Integration in Combinatorial Synthesis and Design of Compound Libraries

Combinatorial chemistry facilitates the rapid synthesis of large, systematically organized collections of molecules known as libraries. iipseries.org Azetidine-containing building blocks are particularly valuable in this field for creating libraries of structurally diverse compounds. enamine.netnih.gov The ability to introduce the small, rigid azetidine (B1206935) scaffold allows for the generation of molecules with well-defined three-dimensional shapes, which is advantageous in drug discovery for optimizing interactions with biological targets. enamine.net

The "libraries from libraries" approach is one strategy where existing compound collections, such as peptide libraries, are chemically transformed to generate new libraries with different scaffolds, like diazacyclic and triazacyclic small molecules. mdpi.com This method allows for the creation of diverse compounds with drug-like properties. mdpi.com For instance, a solid-phase parallel synthesis approach has been used to create libraries of trisubstituted azoniaspiro diazacyclic compounds starting from resin-bound dipeptides. mdpi.com

The development of diversity-oriented synthesis (DOS) has further expanded the application of azetidines. nih.gov DOS aims to create collections of structurally diverse molecules that can be screened for various biological activities. nih.gov For example, a densely functionalized azetidine ring system has been used to generate a wide variety of fused, bridged, and spirocyclic ring systems, leading to a 1976-membered library of spirocyclic azetidines. nih.gov

Key Data on Azetidine-Based Compound Libraries:

Library TypeStarting MaterialNumber of CompoundsApplication
Spirocyclic AzetidinesDensely functionalized azetidine ring1976CNS-focused lead-like molecules
Diazacyclic Combinatorial LibrariesResin-bound vicinal chiral diamines118,400Drug Discovery

Role in the Synthesis of Complex Organic Molecules

The inherent reactivity of the strained azetidine ring makes it a versatile intermediate for the synthesis of more complex molecular architectures. rsc.org

Precursors for Advanced Heterocyclic Compounds

Azetidines serve as precursors for a variety of other heterocyclic compounds. medwinpublishers.com Their ring strain can be strategically exploited in ring-opening or ring-expansion reactions to yield highly substituted acyclic amines or larger ring systems. rsc.org For example, thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives produce 2-alkoxyazetidines, which are versatile building blocks for compounds like α-cyclopropanated β-amino acids. organic-chemistry.org

Furthermore, the synthesis of various 1,3-disubstituted azetidines can be achieved through the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org This highlights the utility of azetidines in constructing diverse molecular frameworks.

Functionalized Azetidines for Post-Functionalization Reactions

Functionalized azetidines are key intermediates that allow for subsequent chemical modifications. nih.gov A multicomponent approach has been developed to synthesize a diverse library of 1,3,3-trisubstituted azetidines by coupling azabicyclo[1.1.0]butyl-lithium with acyl silanes and other electrophiles. nih.gov This method's utility was demonstrated in a concise synthesis of an EP2 receptor antagonist. nih.gov

The ability to introduce various functional groups onto the azetidine ring opens up possibilities for post-functionalization. rsc.org For instance, selective alkylation at the substituent-nitrogen of 1-(2-aminoethyl)-3-methyl-3-(2-pyridyl)azetidine can yield tri-, quadri-, quinque-, and sexi-dentate ligands. rsc.org This demonstrates the potential to create complex coordination compounds from simple azetidine precursors. rsc.org

Applications in Advanced Materials and Devices

The unique electronic and photophysical properties of azetidine derivatives have led to their incorporation into advanced materials for various technological applications.

Precursors for Bioimaging Fluorescent Dyes (e.g., Rhodamines)

A significant application of azetidine derivatives is in the synthesis of fluorescent dyes, particularly rhodamines, which are widely used in bioimaging. nih.govresearchgate.netpsu.edu Replacing the N,N-dialkylamino groups in traditional fluorophores with azetidine rings has been shown to enhance both the brightness and photostability of the dyes. vanderbilt.edu This modification has led to the development of the "Janelia Fluor" (JF) series of dyes, such as JF 549, which exhibit substantial increases in quantum yield. researchgate.net

The synthesis of azetidine-substituted rhodamines can be achieved through various methods, including the condensation of 3-aminophenols with phthalic anhydrides or by using a common intermediate like 3,6-difluoroxanthone. nih.gov Fine-tuning the properties of these dyes is possible by introducing substituents on the azetidine ring. researchgate.net For example, the incorporation of 3,3-difluoroazetidine (B2684565) can lead to a hypsochromic shift in the absorption and emission maxima. researchgate.net

Properties of Azetidinyl Rhodamines:

DyeAbsorption Max (λmax)Molar Extinction Coefficient (ε)Key Feature
JF 549549 nm1.01 × 10^5 M⁻¹cm⁻¹Enhanced brightness and photostability. researchgate.net
JF 608608 nm9.9 × 10^4 M⁻¹cm⁻¹Carborhodamine derivative. researchgate.net
JF 646646 nm-Si-rhodamine derivative. researchgate.net

Contributions to Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

Azetidine derivatives have found applications in the development of materials for organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). rsc.orgresearchgate.net In OLEDs, host materials are crucial for efficient energy transfer to the light-emitting dopants. noctiluca.eu Novel host materials incorporating a 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif have been designed and synthesized. researchgate.net These materials exhibit excellent thermal stability and high triplet energy levels, making them suitable for highly efficient green and red phosphorescent OLEDs. researchgate.net

Synthesis of Triazolyl Polycyclic Energetic Materials

Research has demonstrated a method for designing polycyclic energetic materials by combining an azetidine structure with scaffolds like azobis-1,2,4-triazole or bi-1,2,4-triazole. nih.govrsc.org The synthesis is typically achieved through a simple nucleophilic substitution reaction. In this process, a chlorinated triazole-based precursor reacts with an azetidine derivative, such as 3,3-dinitroazetidine (B175035) (DNAZ) or 3,3-difluoroazetidine (DFAZ), under basic conditions to introduce the azetidine ring into the larger polycyclic framework. nih.govbohrium.com

While specific studies on 3-Butoxyazetidine (B1440743) hydrochloride are not extensively detailed in this direct context, the established synthetic pathway allows for the incorporation of various substituted azetidines. The introduction of a butoxy group at the 3-position would be anticipated to modify the physical properties of the resulting energetic material, such as its density, thermal stability, and solubility, without altering the fundamental energetic contribution from the strained ring. The general synthetic scheme involves the reaction of a chlorinated bicyclotriazole with an azetidine derivative in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as N,N-dimethylformamide (DMF). bohrium.com

The resulting triazolyl polycyclic compounds have been shown to exhibit high decomposition temperatures, often exceeding 200 °C, which is a critical measure of thermal stability for energetic materials. nih.govrsc.org Theoretical analyses, including natural bond orbital (NBO) and Hirshfeld surface analysis, have been used to understand the stability of these compounds. rsc.orgbohrium.com

Table 1: Examples of Azetidine-Containing Energetic Precursors This table is interactive. You can sort and filter the data.

Precursor Azetidine Derivative Resulting Compound Type Key Finding Reference
Chlorinated azobis-1,2,4-triazole DNAZ Triazolyl Polycyclic Compound Introduction of azetidine structure is an effective design strategy for polycyclic energetic compounds. nih.gov
Chlorinated bi-1,2,4-triazole DFAZ Triazolyl Polycyclic Compound Azetidine structure can increase the density of the energetic system. nih.gov
2,4-dinitrochlorobenzene DNAZ 1-(2,4-dinitrophenyl)-3,3-dinitroazetidine Demonstrates nucleophilic aromatic substitution capability of DNAZ. nih.gov

Azetidine Derivatives as Modulators of Molecular Properties

The substitution pattern on the azetidine ring provides a powerful tool for fine-tuning the physicochemical properties of larger molecules into which it is incorporated.

Influence on Lipophilicity for Enhanced Processability

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a critical parameter in both pharmaceutical and materials science. It affects a compound's solubility, permeability, and metabolic stability. researchgate.net For chemical synthesis and processing, modulating lipophilicity can enhance a compound's solubility in specific organic solvents, simplifying purification and handling.

The incorporation of a 3-butoxyazetidine moiety into a molecule directly increases its lipophilicity. The butyl group is a classic lipophilic tail, and its presence would predictably increase the LogP value of the parent structure. This enhanced lipophilicity can improve the processability of polar compounds by making them more soluble in non-polar or moderately polar organic solvents commonly used in manufacturing and laboratory-scale synthesis.

Tuning of Electronic Properties (e.g., HOMO-LUMO Energy Gaps)

The electronic characteristics of a molecule, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dictate its optical and electronic properties. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key factor in determining a molecule's color, reactivity, and potential use in optoelectronic devices. rsc.org

Table 2: Influence of Substituents on Frontier Molecular Orbital Energies This table is interactive. You can sort and filter the data.

System Type Modification Effect on HOMO Effect on LUMO Effect on Energy Gap Reference
Donor-π-Acceptor Dye Increase donor strength Raises energy Minor change Decreases nih.gov
Donor-π-Acceptor Dye Increase acceptor strength Minor change Lowers energy Decreases nih.gov
Supramolecular Complex Encapsulation of guest Originates from host HOMO Originates from guest LUMO Tuned based on components rsc.org
Polymer Chain Add electron-donating group Raises energy level --- Minimizes structural defects researchgate.net

Development of Orthogonal Building Blocks

In complex, multi-step organic synthesis, "orthogonal" building blocks are immensely valuable. These are reagents that contain multiple reactive sites or protected functional groups, where each can be manipulated or deprotected selectively under a unique set of reaction conditions without affecting the others. researchgate.net

3-Butoxyazetidine hydrochloride serves as an excellent example of a potential orthogonal building block. In its hydrochloride salt form, the azetidine nitrogen is protonated, forming a non-nucleophilic ammonium (B1175870) ion. This effectively "protects" the nitrogen from participating in reactions such as acylations or alkylations. This protection allows a chemist to perform transformations on other functional groups within a larger molecule.

Subsequently, the azetidine nitrogen can be deprotected simply by neutralization with a base. The now-free secondary amine is available for a new set of chemical reactions, such as amide bond formation or reductive amination. This two-stage reactivity, governed by the presence or absence of an acid, is the essence of its utility as an orthogonal building block, providing chemists with precise control over the synthetic sequence. This strategy is analogous to the widespread use of Boc-protected amines in combinatorial chemistry and drug design. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 3-Butoxyazetidine hydrochloride to maximize yield and purity?

  • Methodological Answer : Synthesis optimization requires controlling variables such as solvent polarity, temperature, and catalyst selection. For azetidine derivatives, reactions in aprotic solvents (e.g., dichloromethane) at 25–40°C under nitrogen atmosphere are common. Purification via column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) can enhance purity. Reaction progress should be monitored using thin-layer chromatography (TLC) or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and chemical properties?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm structural integrity (e.g., azetidine ring protons at δ 3.0–4.0 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of 0.03 M sodium dihydrogen phosphate-methanol (70:30) at 1 mL/min flow rate for purity assessment (UV detection at 207 nm) .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode identifies molecular ions (e.g., [M+H]+^+ for C7_7H14_{14}ClNO2_2) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing or handling powders to avoid inhalation .
  • Waste Disposal : Segregate organic and aqueous waste. Neutralize acidic residues before disposal via certified hazardous waste services .
  • Emergency Procedures : In case of skin contact, rinse with water for 15 minutes; for eye exposure, use saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data, such as conflicting IC50_{50} values for this compound across studies?

  • Methodological Answer :

  • Cross-Validation : Replicate assays using standardized protocols (e.g., cell lines, incubation times). For example, discrepancies in kinase inhibition assays may arise from varying ATP concentrations.
  • Data Normalization : Use internal controls (e.g., reference inhibitors) and report results relative to baseline activity.
  • Meta-Analysis : Compare experimental conditions (e.g., pH, temperature) from conflicting studies to identify confounding variables .

Q. What experimental design strategies are recommended for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Factorial Design : Test combinations of pH (2.0, 7.4, 9.0) and temperature (4°C, 25°C, 40°C) over 30 days.
  • Stability-Indicating Assays : Use HPLC to track degradation products. For example, acidic conditions may hydrolyze the azetidine ring, generating butanol and azetidine derivatives .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life at room temperature based on accelerated stability data .

Q. How can researchers investigate the metabolic pathways of this compound in in vitro models?

  • Methodological Answer :

  • Liver Microsome Assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quench reactions at intervals (0, 15, 30, 60 min) with acetonitrile.
  • Metabolite Identification : Use LC-MS/MS to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites.
  • Enzyme Inhibition Studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to identify primary metabolic enzymes .

Data Contradiction and Validation

Q. What methodologies address variability in cytotoxicity data for this compound across different cell lines?

  • Methodological Answer :

  • Dose-Response Standardization : Use a consistent range (e.g., 1–100 µM) and exposure time (24–72 hours).
  • Cell Line Authentication : Ensure cell lines are free from mycoplasma and cross-contamination (STR profiling).
  • Apoptosis vs. Necrosis Discrimination : Combine MTT assays with flow cytometry (Annexin V/PI staining) .

Tables for Key Parameters

Analytical Method Conditions Key Metrics Reference
HPLC Purity AnalysisC18 column; 0.03 M NaH2_2PO4_4-MeOH (70:30); 1 mL/minRetention time: 6.2 min; LOD: 0.1 µg/mL
Stability TestingpH 7.4, 40°C, 30 daysDegradation <5%
Cytotoxicity AssayMTT, HeLa cells, 48h incubationIC50_{50}: 45 µM (95% CI: 40–50 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.